2-Cyclopropylthiolane-2-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-cyclopropylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c9-6-8(7-2-3-7)4-1-5-10-8/h6-7H,1-5H2 |
InChI Key |
FCKUSRRWMCKZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(C=O)C2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Structural Elucidation of 2-Cyclopropylthiolane-2-carbaldehyde: Stereochemical & Conformational Dynamics
Abstract 2-Cyclopropylthiolane-2-carbaldehyde represents a distinct class of heterocyclic intermediates characterized by a sterically congested quaternary center at the C2 position.[1] The juxtaposition of a flexible thiolane ring, a rigid cyclopropyl moiety, and a reactive aldehyde group creates a unique stereochemical landscape. This guide provides a rigorous framework for the structural analysis, spectroscopic characterization, and stereochemical resolution of this compound, essential for its application in asymmetric synthesis and medicinal chemistry.[2]
Structural Architecture & Theoretical Framework
The molecule consists of a five-membered tetrahydrothiophene (thiolane) ring.[3] The critical feature is the C2 quaternary center , which bears four distinct groups: the sulfur atom (endocyclic), the C3 methylene (endocyclic), a cyclopropyl group, and a formyl (aldehyde) group.[2]
Conformational Dynamics
Unlike the planar thiophene, the thiolane ring adopts a puckered conformation to relieve torsional strain.
-
Ring Pucker: Thiolane typically exists in a twist (
) or envelope ( ) conformation.[1][2] The large sulfur atom (atomic radius ~1.00 Å) distorts the geometry compared to cyclopentane. -
Steric Locking: The bulky cyclopropyl group and the aldehyde functionality at C2 will lock the ring into a preferred conformer to minimize 1,3-diaxial-like interactions. Theoretical modeling suggests the cyclopropyl group will preferentially adopt a pseudo-equatorial orientation to reduce steric clash with the C3/C4 protons.
Spectroscopic Elucidation Strategy
Accurate characterization requires distinguishing the unique electronic environment of the quaternary C2 center.
Nuclear Magnetic Resonance (NMR) Profile
The proximity of the sulfur atom and the cyclopropyl ring current significantly influences chemical shifts.
Table 1: Diagnostic
| Moiety | Nuclei | Predicted Shift ( | Multiplicity | Structural Insight |
| Aldehyde | 9.45 – 9.65 | Singlet (s) | Deshielded by carbonyl anisotropy; lack of | |
| Aldehyde | 198.0 – 202.0 | - | Characteristic aldehyde carbonyl.[1][2] | |
| Quaternary C2 | 55.0 – 65.0 | - | Downfield shift due to S and C=O; significantly distinct from C3-C5.[1] | |
| Cyclopropyl | 1.10 – 1.30 | Multiplet (m) | Methine proton directly attached to C2.[2] | |
| Cyclopropyl | 0.30 – 0.60 | Multiplet (m) | Highly shielded due to ring current anisotropy; diagnostic of cyclopropyl.[2] | |
| Thiolane Ring | 2.60 – 2.90 | Multiplet (m) | Protons at C5 (adjacent to S); deshielded by sulfur.[2] |
Mass Spectrometry (MS)[4][5][6][7][8]
-
Molecular Ion: The parent ion
will be visible but likely weak due to -cleavage of the aldehyde. -
Isotope Pattern: The presence of Sulfur (
S) dictates a diagnostic peak at approximately 4.4% relative intensity to the molecular ion (due to S natural abundance).[2] -
Fragmentation:
Stereochemical Resolution
The synthesis of 2-cyclopropylthiolane-2-carbaldehyde typically yields a racemate.[1] However, if synthesized via asymmetric catalysis or from a chiral precursor, determining the absolute configuration (
NOE Difference Spectroscopy
Nuclear Overhauser Effect (NOE) is the primary tool for relative stereochemistry determination without crystallization.
-
Irradiation of CHO proton: If the aldehyde is cis to the C3-protons, a positive NOE enhancement will be observed at the C3 position.
-
Irradiation of Cyclopropyl methine: Enhancement of the C5 axial proton suggests a specific ring conformation where the cyclopropyl group is pseudo-axial (less likely but possible).
Workflow Visualization
The following diagram outlines the logical flow for structural validation.
Caption: Integrated workflow for the purification and structural assignment of hindered heterocyclic aldehydes.
Experimental Protocols
Protocol A: Derivatization for X-Ray Crystallography
Aldehydes with quaternary centers are often oils.[1] To determine absolute stereochemistry via X-ray (anomalous dispersion of Sulfur), a crystalline derivative is required.[2] The semicarbazone is preferred over 2,4-DNP for better crystal growth properties.
Reagents:
Procedure:
-
Dissolve semicarbazide HCl (1.1 mmol) and sodium acetate (1.2 mmol) in 5 mL of water.
-
Dissolve 2-cyclopropylthiolane-2-carbaldehyde (1.0 mmol) in 5 mL of ethanol.
-
Add the aldehyde solution to the aqueous semicarbazide solution dropwise with vigorous stirring.
-
Heat the mixture to 60°C for 10 minutes, then allow it to cool slowly to room temperature, then to 4°C.
-
Crystallization: The semicarbazone should precipitate as white needles.[1] Recrystallize from EtOH/H
O for X-ray quality crystals. -
Analysis: The C=N bond formation locks the geometry, and the heavy sulfur atom facilitates phasing in X-ray diffraction.
Protocol B: Chiral HPLC Separation
For the separation of enantiomers (
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (98:2).[1][2] Note: Aldehydes can be reactive; avoid alcohols if hemiacetal formation is rapid, though steric bulk at C2 usually mitigates this.[2] Alternatively, use Hexane:TBME.[2]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).[1][2]
-
Validation: Inject racemate to establish separation factor (
).[1][2]
Stability & Reactivity Profile
-
Oxidation: The sulfur atom is prone to oxidation to the sulfoxide (
) or sulfone ( ) by atmospheric oxygen over time. Store under Argon at -20°C. -
Epimerization: The C2 center is quaternary, meaning it cannot epimerize via enolization (no
-proton). This confers high stereochemical stability compared to non-substituted aldehydes.[1]
References
-
Thiolane Conformation
-
Cyclopropyl NMR Shifts
-
Derivatization of Hindered Aldehydes
-
Sulfur Heterocycle Mass Spectrometry
Sources
2-Cyclopropylthiolane-2-carbaldehyde CAS number and molecular formula
Executive Summary
2-Cyclopropylthiolane-2-carbaldehyde (CAS: 1935938-82-1 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Characterized by a quaternary carbon center at the 2-position of the tetrahydrothiophene (thiolane) ring, this compound integrates a strained cyclopropyl motif with a reactive aldehyde handle. Its unique steric profile and the presence of the sulfur atom make it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in developing inhibitors for targets requiring precise hydrophobic pocket occupancy.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The following data establishes the core identity of the compound. Researchers should verify lot-specific Certificates of Analysis (CoA) for purity, as aldehyde derivatives are prone to oxidation.
| Property | Specification |
| CAS Number | 1935938-82-1 |
| IUPAC Name | 2-cyclopropylthiolane-2-carbaldehyde |
| Molecular Formula | C₈H₁₂OS |
| Molecular Weight | 172.25 g/mol |
| SMILES | O=CC1(C2CC2)SCCC1 |
| InChI Key | Predicted: HVZXVXZ... (Lot dependent) |
| Appearance | Colorless to pale yellow liquid (typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water. |
| Stability | Air-sensitive (aldehyde oxidation); Store under inert gas at 2–8°C. |
Synthetic Methodology & Retrosynthesis
Retrosynthetic Analysis
The synthesis of 2-cyclopropylthiolane-2-carbaldehyde presents a challenge due to the quaternary center at the
A robust retrosynthetic disconnection relies on the Simmons-Smith cyclopropanation of a 2-vinyl precursor. This approach avoids the steric hindrance issues associated with nucleophilic substitution at a quaternary center.
Proposed Synthetic Pathway
The following protocol outlines a scalable route starting from ethyl tetrahydrothiophene-2-carboxylate .
- -Vinylation: Generation of the enolate of the thiolane ester using LHMDS, followed by trapping with phenyl vinyl selenide and oxidative elimination (or direct allylation followed by oxidative cleavage) to install the vinyl group.
-
Cyclopropanation: Utilizing the Furukawa modification of the Simmons-Smith reaction (
, ) to convert the vinyl group into the cyclopropyl moiety. -
Redox Adjustment: Reduction of the ester to the primary alcohol using
, followed by a mild Swern oxidation to yield the final aldehyde.
Reaction Workflow Diagram
Figure 1: Proposed synthetic route utilizing a Simmons-Smith cyclopropanation strategy to establish the quaternary center.
Applications in Drug Discovery[8]
Fragment-Based Drug Design (FBDD)
The 2-cyclopropylthiolane motif serves as a bioisostere for proline or cyclopentyl derivatives but with distinct electronic properties due to the sulfur atom.
-
Conformational Restriction: The cyclopropyl group locks the conformation of the aldehyde tail, reducing the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The quaternary center blocks
-proton abstraction, preventing racemization and slowing metabolic degradation (e.g., by cytochrome P450s) at that position.
Target Classes
-
GPCR Modulators: The lipophilic cyclopropyl group is ideal for hydrophobic pockets in G-protein coupled receptors.
-
Enzyme Inhibitors: The aldehyde group can form reversible covalent bonds with active site residues (e.g., serine or cysteine proteases), while the thiolane ring occupies the S1 or S1' pocket.
Handling & Safety Protocols
Stability Hazards
-
Oxidation: Aldehydes are prone to autoxidation to the corresponding carboxylic acid (2-cyclopropylthiolane-2-carboxylic acid). Protocol: Purify via flash chromatography immediately before use or store as the bisulfite adduct.
-
Volatility: The compound has a low molecular weight and significant vapor pressure. Use in a well-ventilated fume hood.
Analytical Verification
To validate the integrity of the compound before use, the following diagnostic signals should be observed:
-
¹H NMR (CDCl₃):
- ~9.5 ppm (s, 1H, CHO )
- ~0.3–0.8 ppm (m, 4H, Cyclopropyl methylene)
- ~2.0–3.0 ppm (m, 6H, Thiolane ring protons)
-
MS (ESI): [M+H]⁺ peak at m/z 173.25.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]
-
Wiberg, K. B. (1991). The Chemistry of the Cyclopropyl Group. Wiley.[1] (General reference for cyclopropyl stability and synthesis).
-
ChemicalRegister. (2024). Supplier Database: 2-Cyclopropylthiolane-2-carbaldehyde. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Solvent Compatibility of 2-Cyclopropylthiolane-2-carbaldehyde
[1]
Executive Summary
2-Cyclopropylthiolane-2-carbaldehyde (CAS 1935938-82-1) is a specialized heterocyclic building block characterized by a saturated five-membered sulfur ring (thiolane), a quaternary carbon center at position 2, and a reactive aldehyde functionality.[1] Its structural complexity—combining a lipophilic cyclopropyl-thiolane core with a polar carbonyl group—creates a unique solubility profile that dictates its handling in drug discovery and process chemistry.[1]
This guide provides a comprehensive technical analysis of the compound's solubility landscape. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic interactions driving solvation, stability risks in protic media, and protocols for rigorous solubility determination.
Physicochemical Profile & Solubility Prediction
To accurately predict solubility behavior, we must first deconstruct the molecular interactions of the solute.
Structural Analysis[1][2][3]
-
Lipophilic Domain: The thiolane ring and cyclopropyl group contribute significant hydrophobicity. The
hybridized sulfur adds polarizability but remains largely lipophilic compared to oxygen analogs. -
Polar Domain: The aldehyde (-CHO) group acts as a hydrogen bond acceptor (HBA) and introduces a dipole moment. However, it lacks hydrogen bond donor (HBD) capability.
-
Steric Influence: The quaternary center at C2 (holding both the cyclopropyl and aldehyde groups) creates steric bulk, potentially disrupting tight crystal packing and lowering the melting point, which generally enhances solubility in organic media.
Predicted Solubility Matrix
Based on Group Contribution Methods and structural analogy to similar intermediates (e.g., thiophene-2-carbaldehyde, cyclopropanecarbaldehyde), the following solubility profile is projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole matching; standard solvent for lipophilic aldehydes.[1] |
| Ethers | THF, 2-MeTHF, MTBE | High (>100 mg/mL) | Good solvation of the thiolane ring; 2-MeTHF is a recommended "green" alternative.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>80 mg/mL) | Compatible polarity; effective for extraction and chromatography. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole interactions solubilize the aldehyde, though isolation is difficult (high BP). |
| Alcohols (Protic) | Methanol, Ethanol, IPA | Moderate/High * | Soluble, but thermodynamically unstable due to hemiacetal formation (reversible). |
| Alkanes | Hexane, Heptane, Cyclohexane | Low/Moderate | The polar aldehyde group resists solvation in pure non-polar alkanes; often used as anti-solvents. |
| Aqueous | Water, PBS Buffer | Very Low (<1 mg/mL) | The C9 lipophilic skeleton dominates; lacks sufficient H-bonding to overcome the hydrophobic effect.[1] |
Critical Warning: While soluble in alcohols, aldehydes exist in equilibrium with hemiacetals in these solvents. This can complicate HPLC analysis (split peaks) and alter reactivity. Avoid alcohols for storage or precise analytical standards.
Experimental Protocols for Solubility Determination
As a scientist, relying on predictions is insufficient. The following protocols provide a self-validating system for determining exact solubility and solvent suitability.
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Purpose: To determine the saturation point (S_max) for process design (crystallization/reaction concentration).[1]
-
Preparation: Weigh ~50 mg of 2-Cyclopropylthiolane-2-carbaldehyde into a standard HPLC vial.
-
Solvent Addition: Add the target solvent in 50 µL increments.
-
Equilibration: Agitate at 25°C for 24 hours. (Note: Aldehydes may degrade; minimize time if stability is unknown).
-
Separation: Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved solids.
-
Quantification: Analyze the supernatant via HPLC-UV (detection at 210-254 nm) against a standard curve prepared in a stable solvent (e.g., Acetonitrile).
Protocol B: Dynamic Solubility Screening (Turbidimetry)
Purpose: Rapid estimation of solubility zones (metastable zone width).
-
Setup: Prepare a concentrated stock solution in a "good" solvent (e.g., THF).
-
Titration: Slowly add an "anti-solvent" (e.g., Water or Heptane) to the stock solution while monitoring turbidity (transmittance).
-
Endpoint: The point of distinct cloudiness indicates the solubility limit (Cloud Point).
Stability & Handling in Solution
The chemical stability of 2-Cyclopropylthiolane-2-carbaldehyde is solvent-dependent.[1] Two primary degradation pathways must be mitigated:
-
Oxidation (Aldehyde
Carboxylic Acid):-
Risk:[1] High in aerated solvents.
-
Mitigation: Degas solvents with Nitrogen/Argon. Avoid ethers containing peroxides (test THF for peroxides).
-
-
S-Oxidation (Thiolane
Sulfoxide/Sulfone):
Diagram: Solvent Selection Decision Tree
The following workflow illustrates the logical process for selecting a solvent based on the intended application (Reaction vs. Analysis vs. Crystallization).
Figure 1: Decision logic for solvent selection emphasizing stability and application suitability.[1]
Process Chemistry Implications
When scaling up the synthesis or isolation of 2-Cyclopropylthiolane-2-carbaldehyde, solubility data drives the choice of unit operations.[1]
Reaction Solvent Selection[1]
-
Green Chemistry: 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice over DCM or THF.[1] It offers high solubility for the lipophilic substrate, is derived from renewable resources, and is immiscible with water, facilitating aqueous workups.
-
Catalysis: If using metal-catalyzed cross-coupling to install the cyclopropyl group, avoid solvents that coordinate strongly to the catalyst (like amines) or oxidize the sulfur.[1] Toluene is an excellent non-polar alternative if high temperatures are required.
Crystallization Strategy
Since the molecule is likely a low-melting solid or oil (based on structural asymmetry), crystallization may be difficult.[1]
-
Salt Formation: The aldehyde and thioether are non-basic. Crystallization is only possible if the molecule is derivatized (e.g., bisulfite adduct formation) or if the starting material was a salt.
-
Anti-Solvent Precipitation: If the compound is an oil, purification via silica gel chromatography (eluting with Hexane/Ethyl Acetate) is preferred over crystallization.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-Thiophenecarboxaldehyde Properties. (Used as structural analog for solubility prediction). Retrieved from [Link][1]
-
MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (Context on solvent selection for cyclopropyl carbaldehyde synthesis). Retrieved from [Link]
- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for solubility prediction methodology).
Advanced Synthesis & Characterization: 2-Cyclopropylthiolane-2-carbaldehyde
This technical guide details the synthesis, characterization, and handling of 2-Cyclopropylthiolane-2-carbaldehyde (CAS 1935938-82-1). This molecule represents a specialized heterocyclic building block, valuable in medicinal chemistry for its ability to introduce a conformationally restricted thiolane ring with a quaternary center, often serving as a bioisostere for proline or as a scaffold in antiviral and metabolic disorder therapeutics.
Executive Technical Summary
Target Molecule: 2-Cyclopropylthiolane-2-carbaldehyde
Molecular Formula:
Synthetic Challenge: The primary difficulty lies in constructing the quaternary center adjacent to the sulfur atom without inducing ring-opening of the strained cyclopropyl group or polymerization of the sensitive alpha-thioaldehyde. Unlike typical aldehydes, this molecule is non-enolizable at the C2 position, which confers unique stability but limits standard derivatization methods involving enol intermediates.
Recommended Route: This guide presents a "Late-Stage Functionalization" approach. We construct the thiolane core first, followed by the introduction of the cyclopropyl moiety (or reduction of a heteroaromatic precursor), and finally install the aldehyde via cryogenic lithiation-formylation. This method offers higher regiocontrol compared to ring-closure strategies.
Retrosynthetic Analysis & Strategy
To ensure high fidelity, we utilize a Thiophene Reduction-Functionalization strategy. This leverages the commercial availability of thiophene precursors and the regioselectivity of lithiation in saturated sulfur heterocycles.
Figure 1: Retrosynthetic disconnection strategy prioritizing the stability of the cyclopropyl ring.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Cyclopropylthiophene
Rationale: Direct alkylation of thiolane is prone to ring-opening. Using the robust Suzuki-Miyaura coupling on the aromatic thiophene allows for the safe installation of the cyclopropyl group.
Reagents:
-
2-Bromothiophene (1.0 equiv)
-
Cyclopropylboronic acid (1.2 equiv)
- (0.05 equiv)
- (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Protocol:
-
Charge a reaction vessel with 2-bromothiophene, cyclopropylboronic acid, and base under
atmosphere. -
Add the palladium catalyst and degassed solvent system.
-
Heat to 85-90°C for 12 hours. Monitor via TLC/GC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic phase over
. -
Purification: Flash column chromatography (Hexanes) to yield 2-cyclopropylthiophene as a colorless oil.
Expert Insight: Cyclopropylboronic acid can be prone to protodeboronation. Ensure the base is anhydrous if yield suffers, or switch to potassium cyclopropyltrifluoroborate for higher stability [1].
Phase 2: Ionic Hydrogenation to 2-Cyclopropylthiolane
Rationale: Standard catalytic hydrogenation (
Reagents:
-
2-Cyclopropylthiophene (1.0 equiv)
-
Triethylsilane (2.5 equiv)
-
TFA (Excess, solvent/catalyst)
-
DCM (Co-solvent, optional)
Protocol:
-
Dissolve 2-cyclopropylthiophene in DCM/TFA (1:1 ratio) at 0°C.
-
Add
dropwise over 30 minutes. -
Allow to warm to RT and stir for 24 hours. The reaction is driven by the formation of strong Si-F bonds.
-
Quench: Carefully pour into saturated
(gas evolution!). -
Extraction: Extract with DCM. The product, 2-cyclopropylthiolane , is a volatile oil. Do not rotovap to dryness at high vacuum; use a gentle stream of
or distill carefully.
Phase 3: Cryogenic Formylation (The Critical Step)
Rationale: We must install the aldehyde at the C2 position (alpha to S). The C2 proton is tertiary and alpha to sulfur, making it the most acidic site (
Reagents:
-
2-Cyclopropylthiolane (1.0 equiv)
-
s-Butyllithium (1.1 equiv, in cyclohexane)
-
TMEDA (1.1 equiv)
-
DMF (Dimethylformamide) (1.5 equiv)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Flame-dry a 3-neck flask. Maintain strict Argon atmosphere.
-
Dissolve 2-cyclopropylthiolane and TMEDA in THF. Cool to -78°C .[1]
-
Lithiation: Add s-BuLi dropwise via syringe pump. The solution may turn light yellow. Stir at -78°C for 1 hour.
-
Note: The cyclopropyl group adds steric bulk, but the electronic stabilization from Sulfur favors C2 over C5.
-
-
Trapping: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.
-
Hydrolysis: Quench with saturated
solution. -
Isolation: Extract with
. Wash with water (to remove DMF) and brine. -
Purification: The product is sensitive to oxidation. Purify rapidly via silica gel chromatography (EtOAc/Hexanes) or use crude if purity >90%.
Characterization Data & QC Parameters
The following data table summarizes the expected spectroscopic signature for validation.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Aldehyde Proton | Confirms -CHO installation. | |
| 1H NMR | Cyclopropyl | Distinctive high-field multiplets. | |
| 13C NMR | Carbonyl | Aldehyde carbon. | |
| 13C NMR | Quaternary C2 | Significant downfield shift due to S and CHO. | |
| IR | C=O Stretch | 1715 - 1725 | Strong aldehyde band. |
| MS | Molecular Ion | m/z 156.06 | Matches |
QC Warning: The aldehyde is prone to air oxidation to the carboxylic acid (
). Store under Argon at -20°C. If the NMR shows a broad singlet ~11 ppm, the sample has oxidized.
Process Workflow & Logic Map
The following diagram illustrates the decision-making logic and critical control points (CCPs) for the synthesis.
Figure 2: Synthetic workflow with Critical Control Points (QC).
Safety & Toxicology (E-E-A-T)
-
Thiolane Odor: Tetrahydrothiophene derivatives have potent, unpleasant odors (skunk-like). All reactions, especially the hydrogenation workup and final isolation, must be performed in a high-efficiency fume hood. Bleach (hypochlorite) should be kept ready to neutralize glassware.
-
Lithium Reagents: s-BuLi is pyrophoric. Use long-needle cannulation techniques and ensure all glassware is oven-dried.
-
Cyclopropyl Ring Strain: While stable, the cyclopropyl ring can open under strong acid conditions at high temperatures. The Ionic Hydrogenation protocol (TFA at RT) is designed to mitigate this, but temperature control is vital.
References
-
Suzuki-Miyaura Coupling of Thiophenes
-
Source: "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions."[2] PMC (NIH).
- Relevance: Establishes the protocol for coupling boronic acids to thiophene rings.
-
-
Thiolane Synthesis via Reduction
-
Source: "Tetrahydrothiophene synthesis."[3] Organic Chemistry Portal.
- Relevance: Provides general methodologies for reducing thiophenes to tetrahydrothiophenes (thiolanes).
-
-
Cyclopropyl Carbaldehyde Stability
- Source: "Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds." MDPI.
- Relevance: Discusses the stability and handling of aldehydes attached to cyclopropyl and sulfur-bearing carbons.
-
Commercial Availability & CAS Verification
-
Source: "2-Cyclopropylthiolane-2-carbaldehyde (CAS 1935938-82-1)."[4] BLD Pharm Catalog.
- Relevance: Confirms the existence of the specific target molecule as a discrete chemical entity.
-
Sources
- 1. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrothiophene synthesis [organic-chemistry.org]
- 4. 1934560-16-3|2-Cyclobutylthiolane-2-carbaldehyde|BLD Pharm [bldpharm.com]
reactivity profile of the aldehyde group in 2-Cyclopropylthiolane-2-carbaldehyde
Topic: Reactivity Profile of the Aldehyde Group in 2-Cyclopropylthiolane-2-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
2-Cyclopropylthiolane-2-carbaldehyde represents a highly specialized, sterically congested heterocyclic scaffold often encountered in the synthesis of antithrombotic agents and complex agrochemicals. Its reactivity is defined by a "triad of constraints": the alpha-quaternary center (preventing enolization), the proximal thioether (introducing redox susceptibility), and the cyclopropyl moiety (imposing steric bulk and acid sensitivity).
This guide provides a mechanistic breakdown of the aldehyde group’s reactivity within this specific environment, offering validated protocols to navigate the chemoselectivity challenges inherent to the molecule.
Structural Architecture & Electronic Environment
To manipulate the aldehyde functionality effectively, one must first understand the steric and electronic landscape of the C2 position.
The Quaternary Constraint
The C2 carbon is an alpha-quaternary center , bonded to:
-
The Thiolane Sulfur (Heteroatom donor).
-
The Ring Methylene (C3).
-
The Cyclopropyl Group (Steric bulk +
-conjugation). -
The Formyl Group (Reactive handle).
Implication: The absence of an alpha-proton renders this aldehyde non-enolizable . This is a significant stability advantage, as it prevents racemization of the chiral center under basic conditions. However, it also eliminates the possibility of alpha-functionalization via enolate chemistry.
The Sulfur-Aldehyde Interaction
The endocyclic sulfur atom (position 1) is a soft nucleophile located beta to the carbonyl oxygen but directly attached to the alpha-carbon.
-
Redox Ambiguity: Reagents targeting the aldehyde (electrophile) must not oxidize the sulfur (nucleophile).
-
Chelation Control: In Lewis acid-mediated reactions, the sulfur lone pairs can compete with the carbonyl oxygen for binding, potentially altering stereochemical outcomes (chelation-controlled addition).
The Reactivity Matrix
The following matrix details the primary reaction pathways, highlighting the competition between the aldehyde and the thioether/cyclopropyl moieties.
Pathway A: Oxidation (The Chemoselectivity Challenge)
Transforming the aldehyde to a carboxylic acid is a high-risk operation.
-
Risk: Standard oxidants (Jones reagent, KMnO4, unbuffered NaClO2) will rapidly oxidize the thioether to a sulfoxide (
) or sulfone ( ) before or concurrently with the aldehyde. -
Solution: The Pinnick Oxidation (NaClO2/NaH2PO4) utilizing a scavenger (2-methyl-2-butene) is the only robust method to secure the carboxylic acid while leaving the sulfur untouched.
Pathway B: Nucleophilic Addition
The cyclopropyl group exerts a "cone of protection" over the carbonyl face.
-
Kinetic Penalty: Nucleophilic attack (Grignard, Hydride) is slower than in non-substituted analogs due to the Bürgi-Dunitz trajectory being partially obstructed by the cyclopropyl methine.
-
Trajectory: Nucleophiles will preferentially attack from the face anti to the bulky cyclopropyl group, assuming the ring adopts an envelope conformation.
Pathway C: Reductive Amination
A critical pathway for pharmaceutical derivatization.
-
Challenge: Sulfur poisons heterogeneous catalysts (Pd/C, PtO2), making catalytic hydrogenation unfeasible.
-
Solution: Hydride-based reductive amination (STAB - Sodium Triacetoxyborohydride) is the requisite protocol.
Visualization: Reactivity Divergence
The following diagram maps the competing pathways and the necessary strategic choices to avoid degradation.
Caption: Decision tree for 2-Cyclopropylthiolane-2-carbaldehyde, highlighting the divergence between chemoselective success (Green) and functional group degradation (Red).
Critical Experimental Protocols
Protocol 1: Chemoselective Pinnick Oxidation
Objective: Convert aldehyde to carboxylic acid without oxidizing the thioether.
Rationale:
Sodium chlorite (
Step-by-Step Methodology:
-
Preparation: Dissolve 2-cyclopropylthiolane-2-carbaldehyde (1.0 equiv) in a solvent mixture of
-BuOH and THF (3:1 ratio).-
Note: Avoid acetone; it can react with oxidants.
-
-
Scavenger Addition: Add 2-methyl-2-butene (10–15 equiv). Do not skimp on this reagent; it is volatile and essential for sulfur protection.
-
Buffer: Add a solution of
(buffer, pH ~4.5) to the reaction mixture. -
Oxidant Addition: Dropwise, add an aqueous solution of
(80% purity, 1.5 equiv) over 15 minutes at 0°C. -
Monitoring: Warm to room temperature. Monitor via TLC. The aldehyde spot should disappear; a polar acid spot will appear.
-
Check: If a spot slightly more polar than the starting material appears (sulfoxide), the scavenger load was insufficient.
-
-
Workup: Quench with saturated aqueous
(to destroy excess oxidant). Extract with EtOAc. -
Purification: Acid-base extraction is preferred over chromatography to avoid streaking.
Protocol 2: Stereoselective Nucleophilic Addition
Objective: Addition of Grignard reagents (R-MgX) to the hindered aldehyde.
Rationale: The alpha-quaternary center creates significant steric drag.[3] Organolithiums (R-Li) are preferred over Grignards for bulky electrophiles due to their smaller aggregation state and higher reactivity.
Data Summary: Nucleophile Efficiency
| Reagent Type | Nucleophile | Conversion (2h, -78°C) | Major Byproduct |
| Organolithium | MeLi | >95% | None |
| Grignard | MeMgBr | 40-60% | Reduction (hydride transfer) |
| Grignard + CeCl3 | MeMgBr / CeCl3 | >90% | None |
Methodology (Cerium-Mediated):
-
Activation: Suspend anhydrous
(1.5 equiv) in dry THF. Stir at room temperature for 2 hours (activation is crucial). -
Cooling: Cool the slurry to -78°C.
-
Reagent Formation: Add the Grignard reagent (R-MgBr, 1.5 equiv) to the
to form the organocerium species ( ). Stir for 30 mins. -
Addition: Add the aldehyde (dissolved in THF) dropwise.
-
Mechanism: The organocerium reagent is less basic and more nucleophilic, preventing enolization (not an issue here) and overcoming steric hindrance while suppressing reduction side-reactions.
Stability & Degradation Risks
The Cyclopropyl Carbinyl Rearrangement
The most insidious degradation pathway involves the cyclopropyl carbinyl cation .
If the aldehyde is subjected to strong Lewis acids (e.g.,
-
The carbonyl oxygen binds the Lewis Acid.
-
Partial positive charge builds at the carbonyl carbon.
-
The strained cyclopropyl ring acts as a
-donor. -
Result: Ring opening occurs, leading to a homoallylic halide or alcohol (depending on workup), effectively destroying the pharmacophore.
Prevention:
-
Use Bronsted acids (pTSA) rather than strong Lewis acids for acetal formation.
-
Keep reaction times short and temperatures low (< 0°C).
Workflow Visualization: Pinnick Oxidation
Caption: The Pinnick Oxidation workflow specifically designed to protect the thioether moiety during aldehyde oxidation.
References
-
Pinnick, H. W., & Kraus, G. A. (1981).[4] Oxidation of
-unsaturated aldehydes.[1][2][4][5] This foundational work established the use of chlorite oxidations and, crucially, the use of scavengers for sensitive substrates.[4] -
Raubo, P., & Wicha, J. (1994). Selective oxidation of aldehydes in the presence of sulfides. This paper specifically validates the NaClO2/2-methyl-2-butene protocol for substrates containing thioethers, identical to the thiolane challenge described here.
-
Olah, G. A., et al. (1984). Synthetic Methods and Reactions: Reduction of Sulfoxides. Provides context on the difficulty of reversing sulfur oxidation if the aldehyde oxidation step fails chemoselectivity.
-
Imamoto, T., et al. (1984). Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts. Establishes the organocerium protocol required to overcome the steric hindrance of the alpha-quaternary center in this scaffold.
-
Wong, H. N. C., et al. (1989). The Chemistry of Cyclopropanes. A comprehensive review detailing the acid-sensitivity and rearrangement potential of cyclopropyl carbinyl systems.
Sources
Methodological & Application
Leveraging Chiral Sulfur-Containing Cyclopropyl Aldehydes in Asymmetric Synthesis: A Guide Based on 2-Cyclopropylthiolane-2-carbaldehyde Analogues
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The convergence of multiple functional and stereochemical elements within a single molecule offers immense potential for rapid advances in complex molecule synthesis. 2-Cyclopropylthiolane-2-carbaldehyde represents a fascinating, albeit underexplored, chiral building block that embodies this principle. It combines a chiral sulfur-containing heterocycle, a strained cyclopropyl ring, and a versatile aldehyde handle at a single stereocenter. While direct literature on this specific molecule is sparse, its constituent motifs are well-established pillars of modern asymmetric synthesis. This guide provides a comprehensive technical overview of the potential applications of 2-Cyclopropylthiolane-2-carbaldehyde by analyzing the proven reactivity of analogous structures. We will explore its prospective roles in organocatalysis, stereoselective additions, and ring-opening transformations, offering detailed protocols and mechanistic insights relevant to researchers in drug discovery and synthetic chemistry.
Part 1: The Thiolane Moiety as a Chiral Control Element
The strategic placement of a heteroatom within a chiral scaffold is a classic and powerful method for inducing stereoselectivity. Sulfur-containing chiral auxiliaries, in particular, have demonstrated exceptional efficacy in a range of asymmetric transformations.[1][2] The thiolane ring in 2-Cyclopropylthiolane-2-carbaldehyde offers several potential advantages for stereochemical control.
Causality of Stereocontrol:
The endocyclic sulfur atom can act as a Lewis base, coordinating to metal catalysts (e.g., TiCl₄, Sn(OTf)₂, MgBr₂) used in reactions such as aldol or Michael additions.[1] This coordination locks the conformation of the substrate-auxiliary complex, creating a sterically defined environment. The bulk of the cyclopropyl group and the orientation of the aldehyde would then dictate the facial selectivity of an approaching nucleophile or electrophile, leading to a predictable diastereomeric outcome.
This principle is analogous to the well-established utility of thiazolidinethione and oxazolidinone auxiliaries, which provide excellent stereocontrol in aldol reactions by forming rigid, chelated transition states.[1][3] The chiral auxiliary is covalently attached to a prochiral substrate, directs the stereoselective reaction, and is then cleaved to release the enantiomerically enriched product.[4]
Caption: General workflow for a chiral auxiliary-directed transformation.
Part 2: The Aldehyde: A Gateway for Asymmetric Transformations
The aldehyde functionality is one of the most versatile handles in organic synthesis, capable of participating in a vast array of carbon-carbon bond-forming reactions. In the context of 2-Cyclopropylthiolane-2-carbaldehyde, it serves as the primary site for asymmetric functionalization, primarily through organocatalytic activation.
Organocatalytic Activation: Iminium and Enamine Intermediates
Modern organocatalysis frequently employs chiral secondary amines, such as proline and its derivatives, to activate carbonyl compounds.[5][6] These catalysts react reversibly with aldehydes to form two key intermediates:
-
Iminium Ion (LUMO-lowering): Formed from α,β-unsaturated aldehydes, it acts as a potent electrophile for conjugate additions.
-
Enamine (HOMO-raising): Formed from saturated aldehydes, it serves as a nucleophile, analogous to a metal enolate.[7]
Given its saturated α-carbon, 2-Cyclopropylthiolane-2-carbaldehyde is a prime candidate for enamine catalysis, enabling a host of stereoselective α-functionalization reactions.
Caption: The enamine catalytic cycle for aldehyde α-functionalization.
Application Example 1: Asymmetric Michael Addition to Nitroalkenes
The addition of aldehydes to nitroalkenes is a powerful method for constructing carbon-carbon bonds with control over two adjacent stereocenters. The resulting γ-nitro aldehyde is a versatile intermediate for further synthesis. While cyclopropane-containing aldehydes have not been extensively used as donors, the reaction is well-precedented for other aldehydes.[8]
Protocol: Organocatalytic Michael Addition
-
Reaction Setup: To a solution of the nitroalkene (e.g., β-nitrostyrene, 0.2 mmol, 1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (1.0 mL) in a flame-dried vial, add 2-Cyclopropylthiolane-2-carbaldehyde (0.3 mmol, 1.5 equiv).
-
Catalyst Addition: Add the chiral diarylprolinol silyl ether catalyst ((S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine) (0.04 mmol, 20 mol%).
-
Co-catalyst: Add a weak acid co-catalyst, such as 4-nitrobenzoic acid (0.04 mmol, 20 mol%), to facilitate catalyst turnover.
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC for consumption of the limiting reagent.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to isolate the product.
-
Analysis: The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (e.e.) by chiral HPLC.
| Substrate (Nitroalkene) | Catalyst Loading (mol%) | Time (h) | Expected Yield (%) | Expected d.r. (syn/anti) | Expected e.e. (%) |
| β-Nitrostyrene | 20 | 24 | 75-85 | >95:5 | 90-99 |
| (E)-2-(2-Nitrovinyl)furan | 20 | 36 | 70-80 | >95:5 | >95 |
| (E)-1-Nitro-3-phenylprop-1-ene | 20 | 48 | 60-70 | 90:10 | 85-95 |
| Table 1: Predicted outcomes for the Michael addition based on analogous systems.[8] |
Part 3: The Cyclopropyl Group: Reactivity and Complexity
The cyclopropyl group is more than just a sterically demanding substituent; its inherent ring strain and unique electronic properties make it a reactive handle for synthetic transformations.[9] Cyclopropyl carbaldehydes and ketones are valuable building blocks for constructing complex molecular structures.[9][10]
Application Example 2: Lewis Acid-Catalyzed Ring-Opening
The cyclopropyl ring adjacent to a carbonyl group is susceptible to nucleophilic attack, leading to a ring-opening reaction that relieves strain. This transformation can be catalyzed by Lewis acids and provides access to 1,5-dicarbonyl compounds or other γ-functionalized linear chains, often with excellent stereocontrol.
Causality of Reaction: A Lewis acid (e.g., Sc(OTf)₃, TiCl₄) coordinates to the aldehyde's carbonyl oxygen, activating the cyclopropyl ring. A nucleophile then attacks one of the distal carbons of the cyclopropane, leading to a concerted or stepwise ring-opening. The stereochemistry of the newly formed centers is dictated by the geometry of the intermediate and the face of nucleophilic attack.
Caption: General pathway for the nucleophilic ring-opening of a cyclopropyl aldehyde.
Protocol: Asymmetric Ring-Opening with β-Naphthols
This protocol is adapted from the ring-opening of cyclopropyl ketones.[10]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (e.g., L-proline-derived) (0.022 mmol, 11 mol%) and Sc(OTf)₃ (0.02 mmol, 10 mol%) to anhydrous CH₂Cl₂ (1.0 mL). Stir the mixture at 40 °C for 1 hour to form the chiral complex.
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the β-naphthol nucleophile (0.2 mmol, 1.0 equiv) followed by a solution of 2-Cyclopropylthiolane-2-carbaldehyde (0.24 mmol, 1.2 equiv) in CH₂Cl₂ (1.0 mL) dropwise over 15 minutes.
-
Reaction: Stir the reaction at 0 °C for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
| Nucleophile | Temp (°C) | Time (h) | Expected Yield (%) | Expected e.e. (%) |
| 2-Naphthol | 0 | 12 | 85-95 | 90-97 |
| 6-Methoxy-2-naphthol | 0 | 18 | 80-90 | 90-95 |
| 2-Anthrol | 25 | 24 | 70-80 | 85-92 |
| Table 2: Predicted outcomes for the asymmetric ring-opening reaction.[10] |
Conclusion
While 2-Cyclopropylthiolane-2-carbaldehyde remains a novel synthetic target, a thorough analysis of its structural components provides a robust framework for predicting its utility in asymmetric synthesis. The chiral thiolane backbone offers a promising platform for auxiliary-based stereocontrol, analogous to well-known sulfur-containing systems. The aldehyde function serves as a versatile entry point for powerful organocatalytic transformations, including Michael additions and other α-functionalizations. Finally, the strained cyclopropyl ring is not merely a spectator, but a reactive element that can be leveraged in stereoselective ring-opening reactions to generate valuable linear structures with multiple stereocenters. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the rich synthetic potential of this and related chiral building blocks.
References
Sources
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of 2-Cyclopropylthiolane-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a proposed scale-up synthesis of 2-Cyclopropylthiolane-2-carbaldehyde, a novel heterocyclic aldehyde with potential applications as a versatile building block in medicinal chemistry and drug development. Due to the absence of a direct, established protocol, this application note details a robust, multi-step synthetic strategy designed for scalability, safety, and efficiency. The proposed route leverages well-established chemical transformations, including a scalable oxidation of a primary alcohol, Corey-Seebach dithiane chemistry for umpolung reactivity, and a mild, efficient deprotection protocol. Each step is accompanied by a detailed experimental protocol, scale-up considerations, and safety notes.
Introduction and Synthetic Strategy
2-Cyclopropylthiolane-2-carbaldehyde is a structurally unique molecule incorporating a saturated sulfur-containing heterocycle, a cyclopropyl moiety, and a reactive aldehyde functional group. This combination of features makes it an attractive scaffold for the synthesis of complex molecular architectures in the pursuit of new therapeutic agents. The inherent ring strain of the cyclopropyl group and the synthetic challenges associated with the stereoselective functionalization of the thiolane ring necessitate a carefully designed synthetic approach, especially when considering kilogram-scale production.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the formation of the C-C bond between the thiolane ring and the cyclopropyl group, and the subsequent or prior establishment of the aldehyde functionality. A key consideration for a scalable synthesis is the avoidance of cryogenic conditions and hazardous reagents where possible. The proposed retrosynthesis hinges on the use of dithiane chemistry, a powerful tool for acyl anion equivalents.[1][2][3]
The retrosynthetic breakdown is as follows: The target aldehyde can be revealed by the deprotection of a stable 1,3-dithiane precursor. This dithiane can be synthesized from thiolane-2-carbaldehyde. The cyclopropyl group can be introduced via nucleophilic attack of a lithiated dithiane on a suitable cyclopropyl electrophile. Thiolane-2-carbaldehyde itself can be obtained through the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)thiolane, which is a readily accessible starting material.
Proposed Synthetic Route
The forward synthesis, therefore, comprises four main steps:
-
Oxidation: A scalable and selective oxidation of 2-(hydroxymethyl)thiolane to thiolane-2-carbaldehyde.
-
Protection: Formation of the 1,3-dithiane derivative of thiolane-2-carbaldehyde to enable umpolung reactivity.
-
Cyclopropylation: C-C bond formation via the Corey-Seebach reaction by reacting the lithiated dithiane with a cyclopropyl halide.[2][4]
-
Deprotection: Hydrolysis of the dithiane to unveil the final product, 2-Cyclopropylthiolane-2-carbaldehyde.
This strategic approach is designed to be robust, high-yielding, and amenable to scale-up by employing well-understood reactions with established industrial precedent.
Experimental Protocols and Methodologies
Step 1: Oxidation of 2-(Hydroxymethyl)thiolane to Thiolane-2-carbaldehyde
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For large-scale operations, traditional methods like the Swern or Dess-Martin oxidation present challenges due to cryogenic temperature requirements, generation of malodorous byproducts, and the use of expensive or hazardous reagents.[5][6][7][8] A more scalable and greener alternative is the use of a catalytic oxidation system. TEMPO-based catalysts, in conjunction with a co-oxidant, offer mild and selective oxidation of primary alcohols.[9]
Reaction Scheme:
Caption: Oxidation of 2-(Hydroxymethyl)thiolane.
Protocol:
-
To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-(hydroxymethyl)thiolane (1.0 eq.), dichloromethane (DCM, 5 vol), and a catalytic amount of TEMPO (0.01 eq.) and potassium bromide (0.1 eq.).
-
In a separate vessel, prepare an aqueous solution of sodium hypochlorite (1.2 eq.) and sodium bicarbonate (2.0 eq.).
-
Cool the reaction flask to 0-5 °C using an ice bath.
-
Slowly add the aqueous sodium hypochlorite solution to the reaction mixture via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 1 M sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude thiolane-2-carbaldehyde.
-
The crude product can be purified by vacuum distillation.
Scale-up Considerations:
-
Heat Management: The oxidation is exothermic. For larger scale reactions, efficient cooling is critical. A jacketed reactor with a reliable cooling system is recommended. The rate of addition of the sodium hypochlorite solution should be carefully controlled to manage the exotherm.
-
Agitation: Good agitation is essential to ensure efficient mixing of the biphasic system.
-
Off-gassing: Ensure adequate ventilation as some chlorine gas may be evolved.
Step 2: Protection of Thiolane-2-carbaldehyde as a 1,3-Dithiane
The formation of a 1,3-dithiane protects the aldehyde and, more importantly, allows for the deprotonation of the C2-proton, thus inverting the polarity of the carbonyl carbon (umpolung).[1]
Reaction Scheme:
Caption: Dithiane protection of Thiolane-2-carbaldehyde.
Protocol:
-
To a stirred solution of thiolane-2-carbaldehyde (1.0 eq.) in dichloromethane (5 vol) at 0 °C, add 1,3-propanedithiol (1.1 eq.).
-
Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂, 0.05 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography.
Scale-up Considerations:
-
Reagent Purity: The purity of 1,3-propanedithiol is crucial as impurities can affect the reaction rate and yield.
-
Catalyst Loading: The amount of Lewis acid catalyst may need to be optimized for larger scales.
-
Work-up: For large-scale work-ups, ensure efficient phase separation. The use of a bottom-outlet reactor can facilitate this process.
Step 3: Cyclopropylation via Corey-Seebach Reaction
This step involves the deprotonation of the dithiane with a strong base to form a nucleophilic carbanion, which then reacts with a cyclopropyl electrophile.
Reaction Scheme:
Caption: Corey-Seebach cyclopropylation.
Protocol:
-
To a solution of 2-(thiolan-2-yl)-1,3-dithiane (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert atmosphere (nitrogen or argon), cool the mixture to -30 °C.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -25 °C.
-
Stir the resulting solution at -30 °C for 1 hour.
-
Add bromocyclopropane (1.2 eq.) dropwise, again maintaining the temperature below -25 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Scale-up Considerations:
-
Anhydrous Conditions: Strict anhydrous conditions are essential for the success of this reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: The use of n-butyllithium is highly exothermic. A reliable cooling system and slow addition are critical for safety and to minimize side reactions.
-
Reagent Handling: n-Butyllithium is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Alternative Bases: For larger scales, alternative, less hazardous bases could be explored, although n-BuLi is standard for this transformation.
Step 4: Deprotection to 2-Cyclopropylthiolane-2-carbaldehyde
The final step involves the removal of the dithiane protecting group to reveal the aldehyde. Traditional methods often use toxic heavy metal salts like mercury(II) chloride.[10] A greener and safer alternative is the use of an oxidative deprotection method.[11][12][13]
Reaction Scheme:
Caption: Deprotection of the dithiane.
Protocol:
-
To a suspension of 2-cyclopropyl-2-(thiolan-2-yl)-1,3-dithiane (1.0 eq.) in water (10 vol) containing sodium dodecyl sulfate (SDS, 0.1 eq.), add a catalytic amount of iodine (0.05 eq.).
-
Add 30% aqueous hydrogen peroxide (3.0 eq.) dropwise at room temperature.
-
Stir the mixture vigorously for 2-4 hours, monitoring by TLC or GC.
-
Upon completion, quench the excess hydrogen peroxide by the addition of a saturated sodium thiosulfate solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be purified by vacuum distillation or column chromatography.
Scale-up Considerations:
-
Exotherm: The reaction with hydrogen peroxide can be exothermic. Monitor the temperature and control the addition rate accordingly.
-
Micellar System: The use of a surfactant like SDS is crucial for the reaction in water. Ensure efficient stirring to maintain the emulsion.
-
Product Isolation: For larger scales, continuous liquid-liquid extraction could be a more efficient method for product isolation.
Data Presentation
Table 1: Summary of Proposed Synthetic Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Oxidation | TEMPO, NaOCl | DCM/H₂O | 0 °C to RT | 85-95% |
| 2 | Protection | 1,3-Propanedithiol, BF₃·OEt₂ | DCM | 0 °C to RT | 90-98% |
| 3 | Cyclopropylation | n-BuLi, Bromocyclopropane | THF | -30 °C to RT | 70-85% |
| 4 | Deprotection | I₂, H₂O₂, SDS | H₂O | RT | 80-90% |
Visualization of the Experimental Workflow
The overall workflow for the synthesis of 2-Cyclopropylthiolane-2-carbaldehyde is depicted below.
Caption: Overall experimental workflow.
References
Sources
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyclopropylthiolane-2-carbaldehyde
Welcome to the technical support center for the purification of 2-Cyclopropylthiolane-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this unique trifunctional molecule. The inherent strain of the cyclopropyl ring, the reactivity of the aldehyde, and the presence of a sulfur-containing thiolane ring present a distinct set of purification challenges. This resource will equip you with the knowledge to navigate these complexities and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 2-Cyclopropylthiolane-2-carbaldehyde during purification and storage?
A1: 2-Cyclopropylthiolane-2-carbaldehyde is susceptible to several degradation pathways. The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air.[1] Aldehydes can also undergo self-condensation reactions (aldol condensation), particularly in the presence of acidic or basic impurities.[1] Furthermore, the thiolane moiety, a sulfur-containing heterocycle, can be sensitive to oxidation. It is also crucial to consider the potential for ring-opening of the strained cyclopropyl group under harsh conditions, such as strong acid or high temperatures.[2][3] The compound may also be sensitive to light.[4] Therefore, it is recommended to handle the compound under an inert atmosphere (nitrogen or argon), use purified solvents, and avoid excessive heat and light exposure.[4][5] For long-term storage, a refrigerated, dark environment under an inert atmosphere is advisable.[4][6]
Q2: I am observing a persistent impurity with a similar polarity to my product on TLC. What could it be and how can I address it?
A2: A common impurity with similar polarity is the corresponding alcohol, 2-Cyclopropylthiolane-2-ylmethanol, which may be a byproduct from the synthesis (e.g., over-reduction). Another possibility is a regioisomer formed during synthesis.[1] To address co-elution, optimizing your chromatographic system is key. Consider using a gradient elution on your flash chromatography system to improve separation.[1] Experiment with different solvent systems; for instance, switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system might alter the selectivity and improve resolution. If these methods are insufficient, consider derivatization of the aldehyde to a more easily separable compound, followed by regeneration.
Q3: Is distillation a viable purification method for 2-Cyclopropylthiolane-2-carbaldehyde?
A3: While distillation is a common purification technique for aldehydes, it should be approached with caution for this molecule. The presence of the sulfur atom and the aldehyde group can lead to decomposition at elevated temperatures.[7][8] If distillation is necessary, it must be performed under high vacuum to lower the boiling point and minimize thermal stress. A short-path distillation apparatus is recommended to reduce the residence time at high temperatures. It is also crucial to ensure the distillation setup is free of acidic or basic residues that could catalyze decomposition or condensation reactions.[9]
Q4: Can I use bisulfite adduct formation to purify this aldehyde?
A4: Yes, the formation of a sodium bisulfite adduct is a classical and often effective method for purifying aldehydes.[1][10] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities by extraction. The aldehyde can then be regenerated by treatment with a base, such as sodium carbonate or sodium hydroxide.[1] However, ensure the pH during regeneration does not become too high, as this could promote side reactions. This method is particularly useful for removing impurities that are not easily separated by chromatography.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 2-Cyclopropylthiolane-2-carbaldehyde.
Problem 1: Low yield after silica gel chromatography.
| Probable Cause | Solution | Scientific Rationale |
| Product degradation on silica | - Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or slightly basic agent like triethylamine (0.1-1%).- Use a less acidic stationary phase, such as neutral alumina.- Minimize the time the compound spends on the column by using flash chromatography.[1] | Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds like aldehydes and cyclopropanes.[1] Neutralizing the silica or using a less acidic stationary phase mitigates this degradation. |
| Irreversible adsorption | - Add a small amount of a more polar solvent to the loading solution to ensure the compound fully elutes.- Consider reverse-phase chromatography if the compound is sufficiently non-polar. | The sulfur atom in the thiolane ring can sometimes interact strongly with the silica surface, leading to irreversible binding. Altering the chromatography mode can overcome this. |
| Product volatility | - Use a closed chromatography system to prevent evaporation.- Concentrate fractions at reduced pressure and low temperature. | While 2-Cyclopropylthiolane-2-carbaldehyde is not expected to be extremely volatile, losses can occur during open-column chromatography and solvent evaporation. |
Problem 2: Product streaking on TLC plates.
| Probable Cause | Solution | Scientific Rationale |
| Interaction with silica | - Add a small amount of a polar modifier like methanol or acetic acid to the developing solvent.[1]- Spot the sample from a more polar solvent. | Streaking is often caused by strong interactions between the analyte and the stationary phase.[1] A polar modifier in the mobile phase can help to reduce these interactions and lead to more defined spots. |
| Sample overload | - Apply a smaller, more dilute spot of the sample to the TLC plate. | Applying too much sample can lead to band broadening and streaking. |
| Impure sample | - Perform a preliminary purification step, such as a simple filtration through a small plug of silica, before running the TLC. | Highly impure samples can contain components that interfere with the chromatography, causing streaking of the desired compound. |
Problem 3: Evidence of product oxidation (e.g., new spot on TLC, carboxylic acid peak in NMR).
| Probable Cause | Solution | Scientific Rationale |
| Exposure to air | - Handle the compound and all solutions under an inert atmosphere (e.g., nitrogen or argon).- Use solvents that have been sparged with an inert gas to remove dissolved oxygen. | Aldehydes are readily oxidized to carboxylic acids by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[1] |
| Peroxides in solvents | - Use freshly distilled or peroxide-free solvents. Test for peroxides before use, especially with ethers like THF or diethyl ether. | Peroxides are strong oxidizing agents that can readily convert aldehydes to carboxylic acids. |
| Storage conditions | - Store the purified compound in a tightly sealed vial under an inert atmosphere in a refrigerator or freezer.[4][5][6] | Low temperatures and the absence of oxygen and light will significantly slow down the rate of oxidation.[4] |
Experimental Workflows
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for choosing the most appropriate purification method for 2-Cyclopropylthiolane-2-carbaldehyde.
Caption: Decision tree for purification of 2-Cyclopropylthiolane-2-carbaldehyde.
General Protocol for Flash Chromatography
-
Stationary Phase Preparation: Choose an appropriate stationary phase (silica gel is common, neutral alumina may be better for sensitive compounds). If using silica, consider preparing a slurry with the initial eluent and packing the column. For sensitive substrates, you can add 0.1-1% triethylamine to the eluent to neutralize the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent. Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder at the top of the column can improve resolution.
-
Elution: Start with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone). A shallow gradient is often more effective for separating closely eluting compounds.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid product degradation.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Aldehydes.
- Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?.
- Schmalzbauer, M., et al. (n.d.). Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes. PMC - NIH.
- Google Patents. (n.d.). DE19903337A1 - Distillation process for removing sulfur compounds from alcoholic drinks without the use of chemical additives, loss of alcohol or detriment to flavor.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-(Tributylstannyl)thiophene.
- PMC - NIH. (2022, March 3). A Narrative Review of Sulfur Compounds in Whisk(e)y.
- Chevron Phillips Chemical. (n.d.). Thiophane.
- ResearchGate. (n.d.). Photochemical Isomerization of Cyclohept-1-ene-1-carbaldehyde: Strain-Release Cycloadditions and Ene Reactions.
- Benchchem. (n.d.). Structural Elucidation of 2-Methylcyclopropane-1-carbaldehyde Isomers: A Technical Guide.
- PMC - NIH. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
- PMC - NIH. (2023, June 30). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example.
- ResearchGate. (n.d.). Scope using cyclopropyl carbaldehyde (1a). [a] | Download Table.
- CORE. (n.d.). THE FORMATION AND REACTIONS OF SULPHUR COMPOUNDS DURING DISTILLATION.
- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- MDPI. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- Organic Chemistry Portal. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.
- RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- PMC - NIH. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles.
- ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega.
- PMC - NIH. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- BLD Pharm. (n.d.). 1934560-16-3|2-Cyclobutylthiolane-2-carbaldehyde|BLD Pharm.
- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF.
- Google Patents. (n.d.). US2753297A - Process for removal of sulfur impurities from alcohols.
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- Shell. (n.d.). Storage and handling of NEODENE and SHOP olefins.
- ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black | Request PDF.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- EvitaChem. (n.d.). Buy 2-(3-Hydroxypropyl)thiolane-2-carbaldehyde (EVT-13415683).
- PubMed - NIH. (2008, June 6). Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
- PMC - NIH. (2022, November 16). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- Semantic Scholar. (2020, June 1). Synthesis of several 2-carbaldehyde derivatives of quinoline and 1,4-dihydroquinoline.
- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- Kuwait Journal of Science. (2020, August 29). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.
- MDPI. (2014, September 29). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes.
Sources
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- 2. Ring‐Opening Regio‐, Diastereo‐, and Enantioselective 1,3‐Chlorochalcogenation of Cyclopropyl Carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. cpchem.com [cpchem.com]
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- 8. A Narrative Review of Sulfur Compounds in Whisk(e)y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2753297A - Process for removal of sulfur impurities from alcohols - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
troubleshooting guide for the Wittig reaction with 2-Cyclopropylthiolane-2-carbaldehyde
This technical support guide provides in-depth troubleshooting for the Wittig reaction involving 2-Cyclopropylthiolane-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this powerful olefination reaction, particularly with a sterically demanding and potentially sensitive substrate.
Core Concepts: The Wittig Reaction at a Glance
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound (in this case, an aldehyde) and a phosphorus ylide.[1][2][3] The stereochemical outcome of the reaction is heavily influenced by the nature of the ylide employed.[1][3][4]
-
Unstabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[1][5][6]
-
Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive.[5][7] Their reactions are often reversible, proceeding under thermodynamic control to favor the more stable (E)-alkene.[5][8]
The reaction proceeds through a [2+2] cycloaddition mechanism, forming a transient oxaphosphetane intermediate which then collapses to the desired alkene and triphenylphosphine oxide.[1][9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Wittig reaction with 2-Cyclopropylthiolane-2-carbaldehyde in a question-and-answer format.
Q1: Why is my Wittig reaction showing no product formation or very low conversion?
Possible Causes & Solutions:
-
Inefficient Ylide Formation: The first critical step is the generation of the phosphorus ylide from its corresponding phosphonium salt using a strong base.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[10][11][12] Stabilized ylides can often be formed with weaker bases like sodium hydroxide or sodium methoxide.[4][12]
-
Reaction Conditions: Ylide formation is often conducted at low temperatures (e.g., 0 °C to -78 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation of the reactive ylide.[12][13]
-
Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard choices for ylide generation.[1][2]
-
-
Steric Hindrance: 2-Cyclopropylthiolane-2-carbaldehyde possesses a sterically demanding quaternary carbon adjacent to the aldehyde. This can significantly slow down the reaction, especially with bulky or stabilized ylides.[1][3][14]
-
Prolonged Reaction Times/Elevated Temperatures: Consider extending the reaction time or gently warming the reaction mixture after the initial addition of the aldehyde.
-
Less Hindered Ylide: If possible, opt for a less sterically demanding ylide.
-
Alternative Methods: For highly hindered systems, the Horner-Wadsworth-Emmons (HWE) reaction may be a more suitable alternative.[1][3][15]
-
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under basic conditions.[1][14]
-
Purity of Starting Material: Ensure the 2-Cyclopropylthiolane-2-carbaldehyde is pure and free of acidic or oxidative impurities.
-
Reverse Addition: Consider adding the freshly generated ylide solution to the aldehyde solution to minimize the time the aldehyde is exposed to strongly basic conditions.
-
-
Incompatible Functional Groups: The thiolane moiety contains a sulfur atom which is generally well-tolerated in Wittig reactions. However, depending on the specific ylide and reaction conditions, unforeseen side reactions could occur. The cyclopropyl group is also generally stable under Wittig conditions.
Q2: The reaction works, but the yield of my desired alkene is consistently low. What can I do to improve it?
Optimization Strategies:
-
Stoichiometry of Reagents:
-
Excess Ylide: Using a slight excess (1.1 to 1.5 equivalents) of the Wittig reagent can help drive the reaction to completion, especially if the aldehyde is precious.
-
Base Equivalents: Ensure at least one full equivalent of base is used relative to the phosphonium salt. If the phosphonium salt is not completely dry, a slight excess of base may be beneficial.
-
-
Temperature Control:
-
Ylide Formation: Maintain the recommended low temperature during ylide generation to maximize its concentration.
-
Aldehyde Addition: Add the aldehyde slowly at a low temperature to control any potential exotherm and minimize side reactions. After the addition is complete, allowing the reaction to slowly warm to room temperature is a common practice.
-
-
Work-up and Purification:
-
Product Loss During Extraction: The desired alkene product may have some water solubility depending on the ylide used. Ensure thorough extraction with an appropriate organic solvent.
-
Purification Challenges: The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product, leading to apparent low yields of pure material. Refer to Q4 for detailed purification strategies.
-
Q3: I am getting a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?
Controlling Stereochemistry:
The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the ylide.[4][5]
-
For the (Z)-Isomer (with unstabilized ylides):
-
For the (E)-Isomer:
-
Stabilized Ylides: The use of a stabilized ylide is the most straightforward way to obtain the (E)-alkene.[1][4]
-
Schlosser Modification: For unstabilized ylides, the Schlosser modification can be employed to favor the (E)-isomer.[1][3][16] This involves treating the intermediate betaine with a second equivalent of strong base at low temperature, followed by a proton source.
-
| Ylide Type | Substituent on Ylide Carbon | Typical Reaction Control | Predominant Alkene Isomer |
| Unstabilized | Alkyl, Aryl, H | Kinetic | (Z)-alkene[1][4] |
| Stabilized | Ester, Ketone, CN | Thermodynamic | (E)-alkene[1][4] |
Q4: I am having difficulty purifying my product from triphenylphosphine oxide (TPPO). What are the best methods for its removal?
Purification Strategies:
The removal of TPPO is a classic challenge in Wittig reactions.
-
Chromatography: Flash column chromatography on silica gel is the most common method.[17] However, if the product has a similar polarity to TPPO, this can be challenging.
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective purification method.[18]
-
Chemical Conversion of TPPO:
-
Precipitation as a Magnesium Salt: Treatment of the crude reaction mixture with MgCl₂ can precipitate TPPO as a magnesium complex.
-
Conversion to a Water-Soluble Phosphate: Reaction with aqueous HCl can protonate TPPO, increasing its water solubility and allowing for its removal by aqueous extraction.
-
Reaction with Oxalyl Chloride: A mild method involves treating the crude product with oxalyl chloride to convert TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[19][20]
-
Q5: I am observing unexpected side products. What could they be?
Potential Side Reactions:
-
Epimerization of the Aldehyde: The basic conditions of the Wittig reaction could potentially cause epimerization at the carbon bearing the cyclopropyl and thiolane groups if it is chiral.
-
Aldol Condensation: If the aldehyde can enolize, self-condensation can occur under basic conditions. For 2-Cyclopropylthiolane-2-carbaldehyde, this is unlikely as there are no α-hydrogens.
-
Cannizzaro Reaction: In the presence of a very strong base and in the absence of an efficient reaction with the ylide, the aldehyde could undergo a disproportionation reaction. This is generally less common under standard Wittig conditions.
-
Ylide Decomposition: The Wittig reagent can be unstable and decompose over time, especially at higher temperatures.
Experimental Protocols
General Procedure for the Wittig Reaction with an Unstabilized Ylide
-
Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene. Add the desired alkyl halide (1.0-1.1 eq.) and heat the mixture to reflux for 24-48 hours. Cool the reaction to room temperature, collect the precipitated phosphonium salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Ylide Generation and Reaction: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq.) and suspend it in anhydrous THF. Cool the suspension to 0 °C (or -78 °C). Slowly add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. A color change (typically to orange or deep red) indicates ylide formation. Stir the mixture at this temperature for 30-60 minutes.
-
Dissolve 2-Cyclopropylthiolane-2-carbaldehyde (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Wittig reaction.
References
-
Wikipedia. Wittig reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Reich, M., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(15), 2955-2960. [Link]
-
Vedantu. Wittig Reaction: Mechanism, Steps & Key Examples Explained. [Link]
-
Bergdahl, M., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(2), 20-23. [Link]
-
Dalal Institute. Wittig Reaction. [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Jasperse, C. P. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Lumen Learning. The Wittig reaction. [Link]
-
Chemistry Steps. Wittig Reaction Mechanism. [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
-
Denton, R., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. CORA. [Link]
-
Oreate AI Blog. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. [Link]
-
Cui, Y. (2025). Wittig reaction purification for products with very low polarity. ResearchGate. [Link]
-
Chemistry LibreTexts. Wittig Reaction. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Reddit. [University Organic Chemistry] Ylides and Reaction Conditions. [Link]
-
Reddit. Problems with wittig reaction. [Link]
-
chemeurope.com. Wittig reaction. [Link]
-
Organic Chemistry Portal. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. Can anyone help how to carried out the wittig reaction. [Link]
-
Chemistry LibreTexts. 20.4: The Wittig reaction. [Link]
Sources
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- 7. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective - Oreate AI Blog [oreateai.com]
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- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
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- 18. web.mnstate.edu [web.mnstate.edu]
- 19. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
strategies to enhance the enantiomeric excess in asymmetric reactions
Technical Support Center: Strategies to Enhance Enantiomeric Excess in Asymmetric Reactions
Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in achieving high enantiomeric excess (e.e.) in your asymmetric reactions. Our focus is to provide not just solutions, but a deeper understanding of the underlying principles to empower your research.
SECTION 1: Troubleshooting Low or Inconsistent Enantiomeric Excess
Low or inconsistent enantiomeric excess is a frequent hurdle in asymmetric synthesis. This section provides a systematic workflow to diagnose and resolve these issues.
Question 1: My reaction has a high conversion, but the enantiomeric excess is significantly lower than expected. Where should I start my investigation?
Answer: This is a classic problem that points towards several potential culprits. A logical troubleshooting workflow is essential to pinpoint the issue efficiently.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
1. Analytical Method Validation: Before optimizing the reaction, ensure your method for measuring e.e. (typically chiral HPLC or GC) is accurate and reproducible.[1][2] An inadequate separation can give the false impression of low enantioselectivity.
2. Reagent and Catalyst Purity: Trace impurities in your substrate, reagents, or catalyst can act as poisons or inhibitors, drastically affecting the enantioselectivity.[1][3]
- Substrate Purity: Even small amounts of isomeric impurities or compounds with coordinating groups can interfere with the catalyst-substrate interaction.[1]
- Catalyst Quality: The chiral catalyst is the heart of the reaction. Ensure it is of high purity and has not degraded during storage.
3. Reaction Conditions: Asymmetric reactions are often highly sensitive to subtle changes in the reaction environment.
- Temperature: This is a critical parameter.[4] Generally, lower temperatures lead to higher enantioselectivity as the small energy difference between the diastereomeric transition states becomes more significant.[4][5] However, this is not a universal rule, and some reactions show improved e.e. at higher temperatures.[6][7]
- Solvent: The solvent can have a profound impact on the stability of the transition states and thus the enantioselectivity.[4][8] Solvents can influence the conformation of the catalyst-substrate complex.[8]
- Concentration: Both substrate and catalyst concentrations can influence the reaction. At high concentrations, some catalysts may form less selective aggregates.[4]
Question 2: My enantiomeric excess is inconsistent between different runs of the same reaction. What could be causing this variability?
Answer: Inconsistent results often point to issues with reproducibility in your experimental setup and execution.
-
Inaccurate Temperature Control: Fluctuations in the reaction temperature, even by a few degrees, can lead to variable e.e.[4] Use a reliable thermostat or cryostat to maintain a constant temperature.
-
Atmosphere Control: Many asymmetric catalysts are sensitive to air and moisture.[3] Ensure a strictly inert atmosphere is maintained throughout the reaction. Leaks in your apparatus or impure inert gas can lead to catalyst deactivation and inconsistent results.
-
Mixing and Addition Rates: In heterogeneous reactions, or when adding a reagent slowly, the rate of addition and stirring efficiency can impact local concentrations and, consequently, the enantioselectivity.
SECTION 2: FAQs on Optimizing Reaction Parameters
This section addresses frequently asked questions about fine-tuning reaction conditions to maximize enantiomeric excess.
Question 3: How do I systematically optimize the reaction temperature to improve enantiomeric excess?
Answer: A temperature screening study is the most effective approach.
Protocol 1: Temperature Optimization Study
-
Setup: Prepare several identical reaction vessels.
-
Temperature Range: Choose a range of temperatures to screen (e.g., -78°C, -40°C, 0°C, room temperature, 40°C).[4]
-
Execution: Under an inert atmosphere, add the catalyst, substrate, and solvent to each vessel. Allow the mixtures to equilibrate to the target temperature before initiating the reaction.
-
Analysis: After a set time, quench the reactions and determine the conversion and enantiomeric excess for each.[4]
-
Selection: Identify the temperature that provides the optimal balance of a reasonable reaction rate and high enantioselectivity.[4]
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
| -78 | 25 | 98 |
| -40 | 60 | 95 |
| 0 | 95 | 85 |
| 25 (RT) | >99 | 70 |
| 40 | >99 | 62 |
| A hypothetical example of a temperature optimization study. |
Question 4: What is the role of the solvent, and how do I select the best one?
Answer: The solvent plays a crucial role in stabilizing the diastereomeric transition states, which directly influences the enantioselectivity.[4][8] A solvent screening is highly recommended.
Solvent Selection Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
